molecular formula C10H20O B3023413 (+)-新薄荷醇 CAS No. 2216-52-6

(+)-新薄荷醇

货号 B3023413
CAS 编号: 2216-52-6
分子量: 156.26 g/mol
InChI 键: NOOLISFMXDJSKH-UTLUCORTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(-)-Neomenthol, also known as (+)-neomenthol, is an organic compound with a menthol-like odor and taste. It is a monoterpene alcohol that is a major component of peppermint oil and is used as a flavoring agent in many food and beverage products. Neomenthol is also used for its medicinal properties, such as relieving headaches and muscle pain, and has been studied for its potential therapeutic applications in treating cancer, inflammation, and other diseases.

科学研究应用

Quantum Cascade Lasers (QCL) Applications:

(+)-Neomenthol has been explored in the field of quantum cascade lasers (QCLs). These lasers operate in the mid-infrared (Mid-IR) and terahertz (THz) regions. QCLs are revolutionizing various applications, including climate monitoring, health care diagnostics, and environmental sensing . Researchers have investigated (+)-Neomenthol as a potential gain medium for QCLs due to its favorable spectroscopic properties.

属性

IUPAC Name

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOLISFMXDJSKH-UTLUCORTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Record name D,L-MENTHOL
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DSSTOX Substance ID

DTXSID9044326, DTXSID20883998
Record name d-Neomenthol
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Record name dl-Neomenthol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], Liquid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour, colourless liquid
Record name D,L-MENTHOL
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Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-
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Record name Menthol
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Record name (+)-Neomenthol
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Record name Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name d-neo-Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

421 °F at 760 mmHg (NTP, 1992), 95.00 °C. @ 12.00 mm Hg
Record name D,L-MENTHOL
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Record name (+)-Neomenthol
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Flash Point

196 °F (NTP, 1992)
Record name D,L-MENTHOL
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water, insoluble in water; soluble in alcohol and acetone
Record name D,L-MENTHOL
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Record name Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name d-neo-Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°), 0.896-0.903 (20°)
Record name D,L-MENTHOL
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Record name D,L-MENTHOL
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Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg]
Record name D,L-MENTHOL
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Product Name

(+)-Neomenthol

CAS RN

89-78-1, 2216-52-6, 3623-51-6, 491-01-0
Record name D,L-MENTHOL
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Record name (+)-Neomenthol
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Record name NEOMENTHOL, (±)-
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Melting Point

100 °F (NTP, 1992), -22 °C
Record name D,L-MENTHOL
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(+)-Neomenthol
Reactant of Route 5
(+)-Neomenthol
Reactant of Route 6
(+)-Neomenthol

Q & A

Q1: What is the molecular formula and weight of (+)-neomenthol?

A1: (+)-Neomenthol has a molecular formula of C10H20O and a molecular weight of 156.27 g/mol.

Q2: Does (+)-neomenthol exhibit different physical properties compared to its enantiomer, (-)-menthol?

A2: Yes, despite having the same molecular formula and weight, (+)-neomenthol is a diastereomer of (-)-menthol. Diastereomers have different physical properties such as melting points and boiling points. This difference is clearly demonstrated by thin-layer chromatography and melting point analysis [].

Q3: How is (+)-neomenthol structurally related to other menthol isomers?

A3: (+)-Neomenthol, along with (+)-isomenthol and (+)-neoisomenthol, are isomers of (-)-menthol. They share the same molecular formula but differ in the spatial arrangement of their atoms, specifically around the hydroxyl and methyl groups on the cyclohexane ring.

Q4: Are there any reported spectroscopic data available for (+)-neomenthol?

A4: While the provided research doesn't detail specific spectroscopic data, techniques like NMR spectroscopy and mass spectrometry are commonly used for structural characterization of compounds like (+)-neomenthol.

Q5: How is (+)-neomenthol biosynthesized in peppermint?

A5: In peppermint, (+)-neomenthol is synthesized from (-)-menthone via a reduction reaction catalyzed by a specific enzyme called (+)-neomenthol dehydrogenase [, ]. This enzyme exhibits stereospecificity, preferentially forming (+)-neomenthol over other isomers.

Q6: What is the metabolic fate of (+)-neomenthol in peppermint?

A6: Research suggests that (+)-neomenthol is rapidly converted to (+)-neomenthyl-β-D-glucoside in peppermint leaves [, ]. This glycosylation is believed to be a crucial step in the regulation of monoterpene levels and potentially in their transport within the plant.

Q7: Does the harvest date of peppermint affect (+)-neomenthol content?

A7: Yes, the essential oil composition of peppermint, including (+)-neomenthol content, can vary with the harvest date []. This variation may be attributed to changes in enzymatic activity and metabolic processes during plant development.

Q8: Are there any other plants where (+)-neomenthol is a significant component of their essential oil?

A8: Yes, besides peppermint, (+)-neomenthol has been identified as a significant component in the essential oil of Ziziphora clinopodioides [], Mentha gentilis [], and Blumea balsamifera [].

Q9: Does (+)-neomenthol exhibit acaricidal activity?

A9: Yes, research indicates that (+)-neomenthol possesses acaricidal activity against the stored food mite Tyrophagus putrescentiae [].

Q10: Does (+)-neomenthol contribute to the sensory perception of peppermint oil?

A10: While (+)-neomenthol contributes to the overall aroma profile of peppermint oil, it does not possess the characteristic cooling sensation associated with (-)-menthol [].

Q11: What are some important areas for future research on (+)-neomenthol?

A11: Future research could explore:* Detailed SAR studies: Investigating the impact of structural modifications on the biological activity of (+)-neomenthol and its isomers [, ].* Mechanism of action: Understanding how (+)-neomenthol interacts with biological targets to elicit its acaricidal effects.* Toxicity and safety profiles: Assessing the potential toxicity and safety of (+)-neomenthol for various applications. * Formulation and delivery: Developing efficient and stable formulations to deliver (+)-neomenthol for specific applications. * Environmental impact: Investigating the environmental fate and potential impact of (+)-neomenthol use.

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